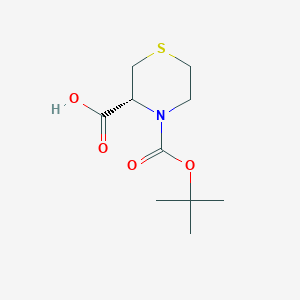

(R)-4-Boc-thiomorpholine-3-carboxylic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDIKDIZNAGMFK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCSC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373165 | |

| Record name | (R)-4-Boc-thiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114525-81-4 | |

| Record name | (R)-4-Boc-thiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereocontrol Strategies for R 4 Boc Thiomorpholine 3 Carboxylic Acid

Established Synthetic Routes to Thiomorpholine-3-carboxylic Acid Scaffolds

The construction of the thiomorpholine-3-carboxylic acid core is a multi-step process that involves the formation of the heterocyclic ring, the presence of the carboxylic acid group, and the strategic use of protecting groups to control reactivity.

The formation of the thiomorpholine (B91149) ring is the cornerstone of the synthesis. Various cyclization strategies have been developed to construct this heterocyclic scaffold.

One common approach involves the transformation of diethanolamine into an amino-mustard species, which is then cyclized by treatment with sodium sulfide (B99878). nih.govgoogle.com Another method starts with the reaction of 2-mercaptoethanol with aziridine, which is converted to 2-(2-chloroethylthio)ethylamine hydrochloride and subsequently cyclized with a base like triethylamine (B128534) (Et3N). nih.govacs.org

A more modern and efficient method utilizes a photochemical thiol-ene "click" reaction. nih.gov This strategy often involves the reaction of cysteamine hydrochloride and vinyl chloride to form a half-mustard intermediate, which then undergoes a base-mediated cyclization to yield the thiomorpholine ring. nih.govnih.govchemrxiv.orgresearchgate.net This process can be performed in a continuous flow system, making it scalable. nih.gov

A dithiophosphoric acid-catalyzed cyclization represents another significant approach. smolecule.com This method uses the enamide functionality of dehydroamino acids to achieve a diastereoselective cyclization, proceeding through an iminium intermediate followed by a stereoselective thiol addition. smolecule.com

| Starting Materials | Key Intermediate | Cyclization Conditions | Reference |

|---|---|---|---|

| Diethanolamine | Amino-mustard species | Sodium sulfide | nih.govgoogle.comacs.org |

| 2-Mercaptoethanol, Aziridine | 2-(2-chloroethylthio)ethylamine hydrochloride | Triethylamine (Et3N) | nih.govacs.org |

| Cysteamine hydrochloride, Vinyl chloride | Half-mustard intermediate | Base-mediated (e.g., DIPEA) | nih.govnih.govchemrxiv.org |

| Dehydroamino acids | Iminium intermediate | Dithiophosphoric acid (Brønsted acid catalysis) | smolecule.com |

The carboxylic acid group at the 3-position is a defining feature of the target molecule. In many synthetic strategies, this functionality is incorporated from the outset by using an amino acid as a chiral starting material. Polymer-supported synthesis, for instance, often begins with an immobilized amino acid like Fmoc-Cys(Trt)-OH. nih.gov This approach ensures that the carboxylic acid group and the initial stereocenter are already in place before the formation of the thiomorpholine ring. The synthesis of L-thiomorpholine-3-carboxylic acid, a cyclized analog of S-(2-chloroethyl)-L-cysteine, further illustrates the use of cysteine derivatives as precursors. nih.gov

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. jk-sci.com It is employed to protect the nitrogen atom of the thiomorpholine ring, preventing it from undergoing unwanted reactions during subsequent synthetic steps.

Key characteristics of the Boc protecting group:

Installation: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. jk-sci.comwikipedia.org

Stability: It is stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation. total-synthesis.comorganic-chemistry.org This stability makes it compatible with a wide range of reaction conditions.

Reactivity Enhancement: For (R)-4-Boc-thiomorpholine-3-carboxylic acid, the Boc group enhances the compound's stability and reactivity, making it an ideal building block for peptide synthesis and other organic transformations. chemimpex.com It allows for selective functionalization in the creation of complex molecules. chemimpex.com

Cleavage: The Boc group is acid-labile and can be removed under mild acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) or HCl in methanol (B129727). jk-sci.comwikipedia.org This orthogonality to other protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis) is a crucial advantage in multi-step synthesis. total-synthesis.com

| Property | Description | Common Reagents | Reference |

|---|---|---|---|

| Protection | Protects amine as a carbamate. | Di-tert-butyl dicarbonate (Boc2O) | jk-sci.com |

| Stability | Resistant to bases, nucleophiles, and hydrogenation. | N/A | total-synthesis.comorganic-chemistry.org |

| Deprotection | Cleaved under acidic conditions. | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | wikipedia.org |

| Orthogonality | Cleavage conditions do not affect Fmoc or Cbz groups. | N/A | total-synthesis.com |

Stereoselective Synthesis of the (R)-Enantiomer

Producing the specific (R)-enantiomer of 4-Boc-thiomorpholine-3-carboxylic acid requires precise control of stereochemistry. This is achieved primarily through two strategies: the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse.

In the context of synthesizing the target molecule, a chiral auxiliary could be attached to a thiomorpholine precursor. The inherent chirality of the auxiliary would then direct subsequent reactions, such as alkylations or cyclizations, to proceed with high diastereoselectivity. For instance, sulfur-based chiral auxiliaries derived from amino acids have proven to be highly effective in various asymmetric transformations, including aldol and Michael reactions. scielo.org.mx Oxazolidinone auxiliaries, popularized by David Evans, are also widely used to direct stereoselective conversions. Once the desired stereochemistry is set, the auxiliary is cleaved from the molecule, yielding the enantiomerically enriched product.

Asymmetric catalysis has become a primary methodology for achieving enantiomeric control in the synthesis of thiomorpholine derivatives. smolecule.com This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Several catalytic systems have been shown to be effective:

Polymer-Supported Asymmetric Synthesis: This solid-phase technique can achieve excellent stereochemical control. For example, starting with an immobilized chiral amino acid like Fmoc-Cys(Trt)-OH, the synthesis can proceed through N-alkylation and N-acylation. The final cleavage from the resin, especially with the inclusion of a reducing agent like triethylsilane, can directly yield the cyclized product with a specific configuration at the newly formed stereocenter. nih.gov

Chiral Acid Catalysis: Chiral phosphoric acids, often derived from BINOL, can catalyze asymmetric cyclization reactions to establish the chiral center of the thiomorpholine ring. smolecule.com Dithiophosphoric acid, acting as a Brønsted acid catalyst, facilitates the diastereoselective cyclization of dehydroamino acids to form the thiomorpholine scaffold. smolecule.com

Organocatalysis: Chiral small-molecule catalysts offer a versatile method for asymmetric synthesis. Enantioselective synthesis of thiomorpholines has been achieved via organocatalysis involving the reaction of chiral α,β-epoxy or α,β-N-Tosyl-aziridine aldehydes with in situ generated α-keto thiolates. schenautomacao.com.br

| Catalyst System | Substrate Type | Stereoselectivity | Methodology | Reference |

|---|---|---|---|---|

| Triethylsilane/TFA | Immobilized amino acids | High diastereoselectivity | Solid-phase cleavage/reduction | smolecule.com |

| Dithiophosphoric acid | Dehydroamino acids | Diastereoselective | Brønsted acid catalysis | smolecule.com |

| Chiral Phosphoric Acids (CPAs) | Aza-Michael precursors | High enantioselectivity | Asymmetric organocatalysis | smolecule.com |

Use of Enantiomerically Pure Starting Materials in Stereoselective Transformations

The synthesis of enantiomerically pure compounds like this compound frequently relies on the use of starting materials from the "chiral pool". nih.gov This approach leverages the abundance of naturally occurring chiral molecules, such as amino acids and carbohydrates, to introduce the desired stereochemistry. nih.govresearchgate.net

One effective strategy involves the use of enantiopure amino acids. For instance, a polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives has been developed using immobilized Fmoc-Cys(Trt)-OH, a derivative of the naturally occurring amino acid L-cysteine, as the starting material. nih.gov This solid-phase synthesis approach allows for the stereoselective formation of the thiomorpholine ring system. nih.govresearchgate.net The inherent chirality of the cysteine precursor directs the stereochemical outcome of the subsequent cyclization reactions, ensuring the formation of the desired enantiomer. Traditionally, the synthesis of such chiral thio-carboxylic acids has heavily depended on these chiral pool strategies. researchgate.net

Diastereoselective Synthetic Pathways

Diastereoselective synthesis is crucial when creating molecules with multiple stereocenters. While direct diastereoselective routes to this compound are specific, general principles can be drawn from syntheses of related substituted heterocyclic systems. For example, high levels of diastereoselectivity have been achieved in the synthesis of substituted thioindolines through the Rh(II)-catalyzed coupling of chiral 2-thiopyranylindoles with vinyl diazoacetates. utah.edu In these reactions, the existing stereocenter in the thiopyran moiety effectively controls the facial selectivity of the carbenoid coupling, leading to high diastereomeric ratios. utah.edu

Similarly, diastereoselective electrophilic azidation has been used to introduce an amino group in the synthesis of proline derivatives, where the existing stereochemistry of the ring dictates the approach of the azide source, resulting in a highly stereocontrolled product. nih.gov These examples highlight a common strategy: leveraging an existing, enantiomerically pure stereocenter to direct the formation of a new stereocenter, a principle applicable to the synthesis of complex thiomorpholine derivatives.

Protecting Group Chemistry in the Synthesis of this compound and its Derivatives

Protecting group chemistry is fundamental to the synthesis of complex molecules like this compound, preventing unwanted side reactions at sensitive functional groups. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy for protecting amine functionalities.

N-Boc Protection and Deprotection Strategies

The N-Boc protecting group is one of the most common amine protecting groups used in organic synthesis due to its stability and the mild conditions required for its removal. fishersci.co.ukjk-sci.com

Protection: The introduction of the Boc group typically involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.ukjk-sci.com This reaction is versatile and can be performed in various solvents like tetrahydrofuran (THF), water, or acetonitrile (B52724), generally proceeding with high yields under mild conditions. fishersci.co.uk

Deprotection: The removal of the Boc group is typically achieved under acidic conditions. fishersci.co.uksemanticscholar.org The carbamate is hydrolyzed, releasing the free amine along with carbon dioxide and isobutene as volatile byproducts, which simplifies purification. semanticscholar.org Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in an aqueous or organic solvent are commonly employed for this purpose. fishersci.co.ukjk-sci.com While effective, a potential issue with acid-mediated deprotection is the formation of the tert-butyl cation, which can lead to undesirable side reactions by alkylating nucleophilic sites on the substrate. acsgcipr.org

| Method | Reagents | Conditions | Key Features |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA) | Room temperature; Solvents like THF, water, DCM | High yield, mild conditions fishersci.co.ukjk-sci.com |

| Deprotection (Acidic) | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | 0°C to Room temperature; Solvents like DCM, dioxane, ethyl acetate | Fast reaction, volatile byproducts fishersci.co.ukjk-sci.comsemanticscholar.org |

| Deprotection (Lewis Acid) | Zinc Bromide (ZnBr₂) | Room temperature; Solvent: DCM | Milder alternative to strong acids jk-sci.com |

Orthogonal Protecting Group Schemes

In the synthesis of more complex molecules, it is often necessary to deprotect one functional group while others remain protected. This requires an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions. The Boc group, being acid-labile, is frequently paired with base-labile groups like the fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org

This orthogonality is exemplified in solid-phase peptide synthesis and in the construction of heterocyclic scaffolds. For instance, a synthetic approach to thiomorpholine derivatives starts with Fmoc-Cys(Trt)-OH immobilized on a solid support. nih.gov The Fmoc group can be selectively removed with a base (e.g., piperidine) to allow for further modification of the amine, while the Boc group on another part of the molecule would remain intact. Conversely, the Boc group could be removed with acid without affecting the Fmoc group. This allows for sequential and site-specific manipulations, which is crucial for building complex molecular architectures.

Novel Synthetic Methodologies for Thiomorpholine Scaffolds

The development of efficient and diverse synthetic routes to thiomorpholine scaffolds is an active area of research, driven by the importance of this heterocyclic motif in medicinal chemistry. jchemrev.comresearchgate.net

Multicomponent Reactions (MCRs) for Thiomorpholine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer a powerful tool for rapidly building molecular complexity. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to generate diverse libraries of compounds from readily available starting materials. researchgate.net

While specific MCRs for this compound are not extensively detailed, the Ugi four-component reaction (U-4CR) and its variants have been successfully applied to the synthesis of related morpholine (B109124) scaffolds. researchgate.net For example, a Ugi 5-center-4-component reaction has been utilized as a key step in synthesizing rigid heterocyclic scaffolds. researchgate.net This suggests the potential for adapting MCR strategies to the synthesis of thiomorpholines by employing sulfur-containing starting materials, such as glycosyl amino alcohols in combination with other reactants like isocyanides and acids, to construct the core ring structure in a one-pot process. researchgate.net The development of such MCRs would represent a significant advancement, providing rapid and efficient access to a wide range of structurally diverse thiomorpholine derivatives.

Green Chemistry Approaches in Thiomorpholine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including thiomorpholine derivatives, to develop more sustainable and environmentally benign processes. These approaches focus on maximizing atom economy, utilizing safer solvents and reagents, and improving energy efficiency. While specific green chemistry protocols for the direct synthesis of this compound are not extensively detailed in current literature, advancements in the synthesis of the core thiomorpholine scaffold highlight the potential for greener alternatives.

One notable development is the continuous flow synthesis of thiomorpholine itself, which offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. A two-step telescoped procedure has been developed that begins with the photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride, both of which are low-cost starting materials acs.orgnih.gov. This reaction can be performed under highly concentrated conditions (4 M) using a catalytic amount (0.1–0.5 mol %) of 9-fluorenone as a photocatalyst, leading to a quantitative yield of the half-mustard intermediate acs.orgnih.gov. The subsequent base-mediated cyclization yields thiomorpholine acs.org. This method is considered atom- and time-efficient nih.gov. The entire process can be performed for extended periods, demonstrating its robustness for continuous production nih.gov.

The application of "click chemistry" principles, such as the thiol-ene reaction, is a cornerstone of this green approach. Thiol-ene reactions are known for their high yields, tolerance to various solvents, and lack of byproducts, aligning well with green chemistry ideals acs.orgnih.gov. The use of continuous flow technology further enhances the safety profile, particularly when handling potentially hazardous intermediates nih.gov.

General green chemistry strategies that can be applied to the synthesis of complex thiomorpholine derivatives include the use of aqueous media, avoidance of chlorinated solvents, and the use of catalytic rather than stoichiometric amounts of reagents imist.ma. For instance, replacing hazardous solvents like pyridine and excess reagents like acetic anhydride with more environmentally friendly alternatives can significantly reduce the environmental impact of a synthetic route imist.ma. These principles provide a framework for developing a more sustainable synthesis of this compound.

| Feature | Description | Green Advantage | Reference |

| Reaction Type | Photochemical Thiol-Ene Reaction | High atom economy, high yield, no byproducts. Falls under the category of "click chemistry". | acs.orgnih.gov |

| Process | Continuous Flow Synthesis | Improved safety, efficiency, and scalability compared to batch processes. | acs.orgnih.gov |

| Starting Materials | Cysteamine hydrochloride and vinyl chloride | Inexpensive and readily available bulk materials. | acs.orgnih.gov |

| Catalyst | 9-fluorenone (photocatalyst) | Used in low molar percentages (0.1-0.5 mol %), reducing waste. | acs.orgnih.gov |

| Solvent | Concentrated conditions (4 M) | Reduces solvent usage and waste. | acs.orgnih.gov |

Polymer-Supported Synthesis for Thiomorpholine Derivatives

Polymer-supported synthesis, a cornerstone of combinatorial chemistry, offers a powerful strategy for the stereoselective synthesis of thiomorpholine-3-carboxylic acid derivatives. This methodology combines the advantages of solid-phase synthesis, such as the use of excess reagents and simplified purification, with solution-phase chemistry's ease of reaction monitoring mdpi.org. This approach is particularly valuable for creating libraries of structurally diverse compounds for applications in medicinal and agricultural chemistry mdpi.org.

A general solid-phase method for the stereoselective synthesis of thiomorpholine-3-carboxylic acid derivatives has been developed, which can be adapted for various substituted compounds by changing the building blocks and reagents acs.org. The synthesis typically begins with the immobilization of a protected amino acid, such as Fmoc-Cys(Trt)-OH, onto a solid support like Wang resin nih.govacs.org.

The synthetic sequence involves several key steps:

Immobilization: The protected amino acid is attached to the polymer resin.

Deprotection: The Fmoc protecting group is removed from the immobilized amino acid.

Sulfonylation/Acylation: The free amino group is then reacted with a sulfonyl chloride or acyl chloride.

Cyclization and Cleavage: The crucial step involves a trifluoroacetic acid (TFA)-mediated cleavage from the resin. The inclusion of a reducing agent, such as triethylsilane (TES), in the cleavage cocktail facilitates the reductive cyclization to stereoselectively form the thiomorpholine-3-carboxylic acid ring system nih.govacs.org.

This method allows for the creation of the thiomorpholine scaffold with control over the stereochemistry at the newly formed stereocenter nih.govacs.org. The versatility of this polymer-supported approach lies in its ability to introduce diversity at various positions of the thiomorpholine ring by simply altering the building blocks used in the synthetic sequence acs.org. The final products are obtained after cleavage from the resin, which simplifies the purification process significantly compared to traditional solution-phase synthesis mdpi.orgnih.gov.

| Step | Reagents/Conditions | Purpose | Reference |

| Starting Material | Immobilized Fmoc-Cys(Trt)-OH on Wang resin | Provides the chiral backbone for the thiomorpholine ring. | acs.orgnih.govacs.org |

| Deprotection | Piperidine in DMF | Removes the Fmoc group to expose the secondary amine. | acs.org |

| N-functionalization | N-alkyl-N-sulfonyl/acyl intermediates | Introduces diversity at the nitrogen atom of the thiomorpholine ring. | nih.gov |

| Cleavage/Cyclization | Trifluoroacetic acid (TFA) and Triethylsilane (TES) | Cleaves the molecule from the solid support and facilitates the stereoselective formation of the thiomorpholine ring. | nih.govacs.org |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Chiral Purity Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and conformational analysis of (R)-4-Boc-thiomorpholine-3-carboxylic acid.

Variable-Temperature NMR Studies on Thiomorpholine (B91149) Derivatives

Variable-temperature (VT) NMR studies are particularly insightful for probing the conformational dynamics of the thiomorpholine ring. The flexible six-membered ring can exist in various conformations, such as chair and boat forms, which can interconvert. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants of the ring protons. vnu.edu.vn At lower temperatures, the rate of conformational exchange slows down, potentially allowing for the resolution of signals from individual conformers. This provides valuable information on the energy barriers of ring inversion and the relative populations of different conformations. For instance, in related N-substituted morpholine (B109124) derivatives, dynamic NMR measurements have been used to determine the energy barrier to ring inversion. researchgate.net Such studies on this compound would be crucial to understand its preferred three-dimensional structure in solution.

1D and 2D NMR Techniques for Structural Assignment

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete assignment of proton (¹H) and carbon (¹³C) signals, confirming the molecular structure of this compound. researchgate.netunl.edu

¹H NMR: Provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and integration (number of protons).

¹³C NMR: Reveals the number of unique carbon atoms in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

Correlation Spectroscopy (COSY): A 2D experiment that establishes correlations between protons that are coupled to each other, typically on adjacent carbons. This helps in tracing the proton connectivity within the thiomorpholine ring and the Boc protecting group.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This 2D technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and confirming the connectivity between the Boc group, the thiomorpholine ring, and the carboxylic acid moiety.

Table 1: Expected NMR Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the thiomorpholine ring, the tert-butyl group of the Boc protector, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the thiomorpholine ring, and the carbons of the tert-butyl group. |

| COSY | Correlations between adjacent protons within the thiomorpholine ring. |

| HSQC | Correlation between each proton and its directly attached carbon atom. |

| HMBC | Correlations between the Boc carbonyl carbon and the protons of the tert-butyl group and the proton at position 4 of the thiomorpholine ring. |

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, confirming its identity. researchgate.net For this compound (C₁₀H₁₇NO₄S), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS, providing a high degree of confidence in the compound's composition.

Mass Spectrometry for Chiral Discrimination

While conventional mass spectrometry does not differentiate between enantiomers, certain MS-based methods can be employed for chiral discrimination. nih.gov One approach involves the formation of diastereomeric complexes by reacting the analyte with a chiral selector. These diastereomers can then be distinguished by their mass spectra. nih.gov Another technique is ion mobility-mass spectrometry (IM-MS), which separates ions based on their size, shape, and charge. nih.gov The different three-dimensional structures of diastereomeric complexes can lead to different drift times in the ion mobility cell, allowing for their separation and analysis.

Chromatographic Methods for Enantiomeric Separation and Purity

Chromatographic techniques are essential for the separation of enantiomers and the determination of the enantiomeric purity of this compound. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. nih.gov The separation is typically achieved using a chiral stationary phase (CSP). nih.govmst.edunih.gov These stationary phases contain a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus their separation. mst.edunih.gov

Common types of chiral stationary phases used for the separation of amino acid derivatives include:

Polysaccharide-based CSPs: Such as those derived from cellulose (B213188) or amylose, are known for their broad applicability. nih.gov

Macrocyclic antibiotic-based CSPs: Teicoplanin-based stationary phases have been successfully used for the separation of a wide range of unusual amino acids. mst.edunih.gov

Cyclodextrin-based CSPs: These have also been investigated for the enantiomeric separation of various amino acids. tandfonline.com

The choice of the mobile phase, which typically consists of a mixture of an organic solvent (e.g., methanol (B129727), ethanol) and an aqueous buffer, is crucial for optimizing the separation. mst.edu The detection is usually performed using a UV detector.

Capillary Electrophoresis (CE) is another powerful technique for chiral analysis, often employing cyclodextrins as chiral selectors added to the background electrolyte. mdpi.com

Table 2: Chromatographic Methods for Chiral Purity Analysis

| Technique | Chiral Selector/Stationary Phase | Principle of Separation |

| Chiral HPLC | Polysaccharide-based CSPs, Macrocyclic antibiotic-based CSPs, Cyclodextrin-based CSPs | Differential diastereomeric interactions between the enantiomers and the chiral stationary phase. |

| Capillary Electrophoresis (CE) | Cyclodextrins (in buffer) | Differential inclusion complex formation between the enantiomers and the chiral selector. |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantiomeric purity assessment of N-protected amino acids, including this compound. rsc.orgresearchgate.net The direct separation of enantiomers is achieved using chiral stationary phases (CSPs) that create a transient diastereomeric complex with the analyte, leading to different retention times for the (R) and (S) enantiomers.

Research Findings: For Boc-protected amino acids, macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin or vancomycin, have demonstrated broad applicability and excellent enantioselectivity. sigmaaldrich.comsigmaaldrich.com These CSPs offer multiple interaction modes, including hydrogen bonding, ionic interactions, and steric hindrance, which are crucial for resolving the enantiomers of polar and ionic compounds. chromatographytoday.com Polysaccharide-based CSPs, like those derived from cellulose or amylose, are also highly effective, particularly under normal-phase or polar organic conditions. rsc.orgresearchgate.net

The choice of mobile phase is critical for achieving optimal separation. In reversed-phase mode, mixtures of acetonitrile (B52724) or methanol with aqueous buffers, often containing additives like trifluoroacetic acid or ammonium (B1175870) acetate, are commonly used to modulate retention and enhance resolution. sigmaaldrich.com The pH of the mobile phase can significantly influence the ionization state of the carboxylic acid and the chiral selector, thereby affecting the separation. chiraltech.com In polar organic mode, a mixture of an alcohol with a non-polar solvent is typically employed.

The enantiomeric excess (e.e.) of this compound can be accurately quantified by integrating the peak areas of the two enantiomers in the chromatogram. Modern HPLC systems can reliably detect the minor enantiomer at levels below 0.1%, ensuring the high chiral purity required for its applications in synthesis. rsc.org

Table 1: Representative Chiral HPLC Conditions for the Analysis of Boc-Protected Amino Acids

| Parameter | Condition 1: Reversed-Phase | Condition 2: Polar Organic Mode |

| Chiral Stationary Phase | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) | Hexane/Isopropanol with 0.1% TFA |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm | UV at 220 nm |

| Temperature | 25 °C | 25 °C |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers | High resolution and selectivity |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. chromatographyonline.comnih.gov Utilizing supercritical carbon dioxide as the primary mobile phase, often with a small percentage of a polar organic modifier like methanol or ethanol, SFC offers several advantages, including faster analysis times, reduced solvent consumption, and lower backpressure. fagg.beresearchgate.net

Research Findings: For the enantioseparation of polar compounds such as Boc-protected amino acids, polysaccharide-based CSPs are widely used and have shown excellent performance in SFC. chromatographyonline.com The choice of the organic modifier and the presence of additives are crucial for achieving good peak shapes and high resolution. nih.gov Basic additives, such as diethylamine (B46881) or isopropylamine, are often added to the modifier to minimize interactions with residual silanols on the stationary phase, which is particularly important for acidic analytes like this compound. researchgate.netbohrium.com Acidic additives can also be employed to improve selectivity in certain cases.

The lower viscosity and higher diffusivity of the supercritical fluid mobile phase lead to higher efficiency and faster equilibration times compared to HPLC. chromatographyonline.com This allows for rapid screening of different chiral columns and mobile phase compositions to find the optimal separation conditions. SFC is also highly compatible with mass spectrometry (MS), providing an additional dimension of detection and characterization.

Table 2: Illustrative SFC Conditions for Chiral Separation of Polar Molecules

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Immobilized Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 150 mm x 4.6 mm, 3 µm |

| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Diethylamine |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 3.0 mL/min |

| Backpressure | 150 bar |

| Detection | UV at 220 nm or MS |

| Temperature | 40 °C |

| Expected Outcome | Fast and efficient enantioseparation with sharp peaks |

Capillary Electrophoresis (CE) for Enantiomeric Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE). chromatographyonline.comcreative-proteomics.com CE offers the advantages of high efficiency, minimal sample and reagent consumption, and rapid method development.

Research Findings: The enantioseparation of amino acids and their derivatives by CE is well-established. nih.gov Various chiral selectors have been successfully employed, with cyclodextrins (CDs) and their derivatives being the most common. researchgate.net For acidic compounds like this compound, derivatized CDs, such as hydroxypropyl-β-cyclodextrin, are often used. The inclusion of the analyte into the chiral cavity of the CD leads to the formation of diastereomeric complexes with different mobilities, enabling their separation. nih.gov

Other chiral selectors, such as macrocyclic antibiotics and chiral ionic liquids, have also been shown to be effective for the enantioseparation of amino acids in CE. nih.govnih.gov The separation can be optimized by adjusting the concentration of the chiral selector, the pH of the BGE, and the applied voltage. The use of micellar electrokinetic chromatography (MEKC), where a surfactant is added to the BGE, can further enhance the separation of neutral or partially charged analytes.

Table 3: General CE Parameters for Enantiomeric Analysis of Amino Acid Derivatives

| Parameter | Representative Conditions |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte (BGE) | Phosphate or Borate buffer at a specific pH |

| Chiral Selector | Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable selector |

| Applied Voltage | 15-25 kV |

| Detection | UV at 200-210 nm |

| Temperature | 25 °C |

| Expected Outcome | High-efficiency separation with excellent resolution |

X-ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of all atoms in the molecule.

Research Findings: To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized. researchgate.net When the wavelength of the X-rays is near an absorption edge of an atom in the crystal, the scattering factor becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). The Flack parameter is a value refined during the crystallographic analysis that indicates the absolute structure of the crystal. mdpi.comwikipedia.org A Flack parameter close to zero with a small standard uncertainty confirms that the determined absolute configuration is correct. ox.ac.ukresearchgate.net

For a compound like this compound, obtaining a single crystal of suitable quality is the primary prerequisite. The crystal structure would not only confirm the (R) configuration at the C3 position but also provide detailed information on the conformation of the thiomorpholine ring (e.g., chair, boat), the orientation of the Boc and carboxylic acid groups, and any intermolecular interactions, such as hydrogen bonding, in the solid state. mdpi.com

Table 4: Expected Crystallographic Data for a Chiral Organic Molecule

| Parameter | Illustrative Data |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (a common chiral space group) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Radiation | Cu Kα (λ = 1.54178 Å) for better anomalous scattering |

| Final R-indices | R₁ and wR₂ values |

| Flack Parameter | A value close to 0 with a low standard uncertainty (e.g., 0.02(5)) |

Computational Chemistry in Predicting Spectroscopic Parameters and Conformational Preferences

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental data by providing insights into the molecular structure, stability, and spectroscopic properties of molecules like this compound.

Research Findings: Conformational analysis using computational methods can predict the most stable conformations of the molecule in the gas phase or in solution. biointerfaceresearch.com For the thiomorpholine ring, calculations can determine the relative energies of the chair and boat conformations and the influence of the bulky Boc group on the ring puckering. jchemrev.com These studies can also predict the preferred orientation of the carboxylic acid group.

Furthermore, DFT calculations can predict various spectroscopic parameters, such as NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). researchgate.netnih.gov By comparing the calculated spectra with the experimental data, the accuracy of the computational model can be validated, and a more detailed assignment of the experimental spectra can be achieved. mdpi.comipb.pt This synergy between computational and experimental techniques provides a powerful approach for the comprehensive structural elucidation of complex organic molecules.

Table 5: Common Computational Methods and Predicted Parameters

| Computational Aspect | Details |

| Methodology | Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) |

| Basis Set | Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVTZ) |

| Conformational Search | Systematic or stochastic search to identify low-energy conformers |

| Predicted Parameters | - Relative energies of conformers- Geometric parameters (bond lengths, angles, dihedrals)- ¹H and ¹³C NMR chemical shifts- IR and Raman vibrational frequencies |

| Solvation Model | Polarizable Continuum Model (PCM) to simulate solvent effects |

Conformational Analysis and Stereochemical Impact of the Thiomorpholine Ring System

Influence of Sulfur and Nitrogen Heteroatoms on Ring Conformation

The conformational behavior of the thiomorpholine (B91149) ring is significantly influenced by the presence of both sulfur and nitrogen heteroatoms within the six-membered ring. The differing atomic sizes and electronegativities of sulfur, nitrogen, and carbon lead to a departure from the idealized geometry of a perfect cyclohexane (B81311) chair. The introduction of a sulfur atom, which is larger and less electronegative than carbon, results in longer carbon-sulfur (C-S) bond lengths compared to carbon-carbon (C-C) bonds. This elongation can lead to a flattening of the ring in the region of the sulfur atom.

Conversely, the nitrogen atom is smaller and more electronegative than carbon, leading to shorter carbon-nitrogen (C-N) bond lengths. This can cause a puckering of the ring around the nitrogen atom. The interplay of these opposing effects—lengthening near the sulfur and shortening near the nitrogen—results in a distorted chair conformation for the thiomorpholine ring. Furthermore, the lone pairs of electrons on both the sulfur and nitrogen atoms contribute to the electronic environment of the ring, influencing its reactivity and interactions with other molecules. The presence of these heteroatoms leads to a unique set of transannular interactions that are not present in cyclohexane.

Chair Conformation of the Thiomorpholine Ring

Experimental and computational studies have consistently shown that the thiomorpholine ring, much like cyclohexane and morpholine (B109124), predominantly adopts a chair conformation as its lowest energy state. libretexts.orgmaricopa.eduwikipedia.org This conformation minimizes both angle strain and torsional strain by allowing the bond angles to approximate the ideal tetrahedral angle of 109.5° and staggering the substituents on adjacent carbon atoms.

X-ray crystallographic studies of thiomorpholine derivatives provide precise data on the bond lengths and angles within the chair conformation. For instance, in the crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone, the thiomorpholine ring exhibits typical C-S and C-N bond lengths that reflect the covalent radii of the respective atoms. The bond angles within the ring also deviate from the ideal 120° of a planar hexagon, consistent with a puckered chair structure. The table below presents selected geometric parameters from this study, illustrating the specifics of the chair conformation.

| Parameter | Value (Å or °) |

|---|---|

| S1—C2 Bond Length | 1.8061 (15) Å |

| S1—C3 Bond Length | 1.8065 (14) Å |

| C-N Bond Lengths (average) | ~1.46 Å |

| C-C Bond Length | 1.517 (2) Å |

| C-S-C Bond Angle | 97.58 (7) ° |

| C-N-C Bond Angle | 114.8 (1) ° |

Conformational Dynamics and Inversion Barriers

The thiomorpholine ring is not static; it undergoes a dynamic process known as ring inversion or ring flipping, where one chair conformation converts into another. During this process, axial substituents become equatorial, and equatorial substituents become axial. The energy required to overcome this conformational change is known as the inversion barrier. For cyclohexane, this barrier is approximately 10-11 kcal/mol. The presence of heteroatoms in the thiomorpholine ring is expected to alter this barrier.

Computational Studies on Conformational Preferences

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the conformational preferences of molecules like thiomorpholine derivatives. nih.govmdpi.commdpi.com These studies allow for the calculation of the relative energies of different conformers, providing insights into their stability and population at equilibrium.

A study on 4-(4-nitrophenyl)thiomorpholine (B1608610) compared the crystal structure determined by X-ray crystallography with the geometry optimized using DFT calculations. researchgate.net The results showed that while the thiomorpholine ring adopts a chair conformation in both the solid state and the calculated gas phase, the orientation of the substituent on the nitrogen atom differed. In the crystal, the substituent was found in a quasi-axial position, likely due to packing forces and intermolecular interactions in the solid state. In contrast, the DFT calculations for an isolated molecule in the gas phase predicted that the equatorial position for the substituent was energetically more favorable. This highlights the importance of considering the phase of the sample when analyzing conformational preferences. The following table compares selected experimental and calculated geometric parameters for this derivative.

| Parameter | Experimental (X-ray) Value (Å or °) | Calculated (DFT) Value (Å or °) |

|---|---|---|

| S1–C2 Bond Length | 1.808(2) Å | 1.826 Å |

| S1–C6 Bond Length | 1.806(2) Å | 1.826 Å |

| N4–C3 Bond Length | 1.472(2) Å | 1.465 Å |

| N4–C5 Bond Length | 1.471(2) Å | 1.465 Å |

| C2–S1–C6 Bond Angle | 97.10(9)° | 99.6° |

| C3–N4–C5 Bond Angle | 115.9(1)° | 116.0° |

Stereochemical Implications of the (R)-Configuration at the C3-Carboxylic Acid Position

The presence of a carboxylic acid group at the C3 position with a defined (R)-configuration has significant stereochemical consequences for the molecule. In a chair conformation, this substituent can occupy either an axial or an equatorial position. The relative stability of these two orientations is determined by steric interactions.

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformers. wikipedia.org For a carboxylic acid group on a cyclohexane ring, the A-value is approximately 1.4 kcal/mol (5.90 kJ/mol), indicating a preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. chegg.comyale.edumasterorganicchemistry.com

By analogy, the C3-carboxylic acid group in (R)-4-Boc-thiomorpholine-3-carboxylic acid is also expected to preferentially adopt an equatorial orientation to minimize steric strain. An axial orientation would lead to steric clashes with the axial hydrogen at C5 and potentially with the bulky Boc group on the nitrogen atom. The (R)-configuration at C3 dictates the specific spatial arrangement of the atoms at this stereocenter, and when the ring is in its preferred chair conformation, this will determine which face of the ring the substituent points towards. The combination of the inherent chair preference of the thiomorpholine ring and the steric demands of the C3-carboxylic acid and N4-Boc groups will ultimately govern the dominant three-dimensional shape of the molecule in solution.

Reactivity and Derivatization of R 4 Boc Thiomorpholine 3 Carboxylic Acid in Organic Synthesis

Amidation Reactions and Peptide Coupling Strategies

The presence of a carboxylic acid allows (R)-4-Boc-thiomorpholine-3-carboxylic acid to readily participate in amidation reactions, forming a stable amide bond with a primary or secondary amine. This reaction is the cornerstone of peptide synthesis, where the compound can be introduced as a unique, non-canonical amino acid analogue. chemimpex.com The successful formation of the amide or peptide bond requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine.

Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid moiety of this compound must first be converted into a more reactive species. This "activation" step is crucial for achieving high yields and purity in the subsequent coupling reaction. nih.gov

Common strategies for carboxylic acid activation include:

Formation of Active Esters: The carboxylic acid is reacted with a hydroxyl-containing compound, such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), in the presence of a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govluxembourg-bio.com This process generates a highly reactive HOBt or Oxyma ester in situ. These active esters are more susceptible to nucleophilic attack by an amine than the original carboxylic acid.

Formation of Acyliminium Ions: In some protocols, an acyl transfer agent such as 4-(dimethylamino)pyridine (DMAP) is used. The initially formed active ester can react with DMAP to generate a highly reactive acyliminium ion intermediate, which then rapidly reacts with the amine. nih.gov

Conversion to Phosphonium or Uronium Esters: Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) activate the carboxylic acid by forming reactive phosphonium-based esters. luxembourg-bio.com Similarly, uronium/aminium reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used for efficient activation, particularly for sterically hindered substrates. nih.gov

The choice of activating agent depends on factors such as the steric hindrance of the coupling partners, the desired reaction conditions, and the need to suppress side reactions like racemization.

Once activated, the this compound derivative readily undergoes coupling with a wide range of primary and secondary amines, including amino acid esters and peptides. The reaction is typically carried out in an inert aprotic solvent like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) (CH3CN) at room temperature or below to ensure stability of the activated species and minimize side reactions. nih.gov

The general procedure involves mixing the Boc-protected acid with the coupling reagents, followed by the addition of the amine component and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the acid formed during the reaction.

Table 1: Representative Conditions for Amide Coupling Reactions

| Coupling Reagent System | Base | Solvent | Typical Temperature | Notes |

|---|---|---|---|---|

| EDC / HOBt | DIPEA | DMF / DCM | 0 °C to RT | A classic and widely used method for standard peptide couplings. nih.gov |

| EDC / Oxyma | DIPEA | DMF | 0 °C to RT | Oxyma is a less hazardous alternative to HOBt and can enhance coupling rates. luxembourg-bio.com |

| HATU | DIPEA / Collidine | DMF | 0 °C to RT | Highly efficient for hindered amino acids and helps suppress racemization. nih.gov |

| PyBOP / HOBt | DIPEA | DMF | 0 °C to RT | A phosphonium-based reagent effective for forming amide bonds. |

| DEPBT | DIPEA | DCM / DMF | RT | Known to be particularly effective in preventing racemization. luxembourg-bio.com |

A critical challenge in the coupling of chiral N-protected amino acids is the potential for racemization at the α-carbon (the C-3 position in this case). The loss of stereochemical integrity can lead to the formation of diastereomeric products, which are often difficult to separate and can have drastically different biological activities.

The primary mechanism for racemization involves the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate. luxembourg-bio.com This occurs when the activated carboxyl group is attacked intramolecularly by the oxygen of the Boc-carbamate group. The α-proton of the oxazolone (B7731731) is acidic and can be abstracted by a base, leading to a loss of stereochemistry. While carbamate-based protecting groups like Boc significantly reduce the tendency for oxazolone formation compared to N-acyl groups, the risk is not entirely eliminated, especially under harsh conditions or during the coupling of activated peptide fragments. luxembourg-bio.com

Strategies to minimize racemization include:

Use of Additives: The inclusion of additives like HOBt or HOAt is highly effective. These compounds react with the initially activated species to form active esters that are less prone to oxazolone formation and couple efficiently with the amine. peptide.com

Choice of Coupling Reagent: Certain coupling reagents are specifically designed to suppress racemization. For example, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has demonstrated excellent results in maintaining stereochemical integrity. luxembourg-bio.com

Controlled Conditions: Performing the reaction at low temperatures (e.g., 0 °C) and avoiding a large excess of base can slow down the rate of both oxazolone formation and proton abstraction, thereby preserving the chirality of the C-3 center. peptide.com

Reactions Involving the Thiomorpholine (B91149) Nitrogen (N-4)

The nitrogen atom of the thiomorpholine ring is protected by a Boc group, which is stable under a wide range of reaction conditions, including those used for amide coupling. chemimpex.com This allows for selective functionalization of the carboxylic acid without affecting the N-4 position. However, the Boc group can be selectively removed to enable further derivatization at the nitrogen atom.

The Boc group is a quintessential acid-labile protecting group. It is most commonly removed under anhydrous acidic conditions. peptide.com A standard protocol involves treating the substrate with a solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM). researchgate.net The reaction is typically rapid, often completing within 1-2 hours at room temperature. The byproducts, isobutylene (B52900) and carbon dioxide, are volatile and easily removed.

Once deprotected, the resulting secondary amine, (R)-thiomorpholine-3-carboxylic acid, or its ester derivative, becomes a nucleophile. hmdb.canih.gov This free amine can then participate in a variety of subsequent functionalization reactions, allowing for the synthesis of a diverse library of N-substituted thiomorpholine derivatives.

Following Boc deprotection, the secondary amine at the N-4 position can be readily alkylated or acylated.

N-Alkylation: The nitrogen can be alkylated using alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base to scavenge the resulting hydrohalic acid. Reductive amination with aldehydes or ketones provides another route to N-alkylated products. These reactions introduce substituents onto the thiomorpholine ring, which can be used to modulate the compound's physicochemical properties or to attach linkers or other functional groups. nih.govjchemrev.com

N-Acylation: The amine can be acylated using acyl chlorides, acid anhydrides, or by coupling with another carboxylic acid using the standard peptide coupling conditions described previously (e.g., EDC/HOBt or HATU). This allows for the synthesis of N-acyl derivatives, including amides and ureas, further expanding the structural diversity of compounds derived from the parent molecule. A notable example is the synthesis of 4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid, which involves the N-alkylation of the thiomorpholine nitrogen with an acetamide (B32628) moiety. bldpharm.com

Table 2: Representative Conditions for N-4 Functionalization (Post-Deprotection)

| Reaction Type | Reagent(s) | Base | Solvent | Typical Outcome |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or DIPEA | Acetonitrile / DMF | Forms N-alkylated thiomorpholine derivative. |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Acetic Acid (cat.) | Dichloroethane (DCE) | Forms N-alkylated thiomorpholine derivative. |

| N-Acylation | Acyl Chloride (RCOCl) | Pyridine or TEA | DCM | Forms N-acyl thiomorpholine derivative. |

| N-Acylation (Amide Coupling) | Carboxylic Acid (RCOOH), HATU | DIPEA | DMF | Forms N-acyl thiomorpholine derivative. |

Transformations at the Sulfur Atom (S-1)

The sulfur atom in the thiomorpholine ring is a key site for chemical manipulation, allowing for modulation of the compound's electronic and steric properties. Oxidation of the sulfur is a common transformation, leading to the corresponding sulfoxides and sulfones, which can exhibit altered biological activities and serve as intermediates for further reactions.

Oxidation Reactions of the Sulfur

The oxidation of the sulfide (B99878) in this compound to a sulfoxide (B87167) or a sulfone can be achieved using various oxidizing agents. The choice of reagent and reaction conditions determines the final oxidation state.

For the selective oxidation to the sulfoxide , mild oxidizing agents are typically employed. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally carried out in a chlorinated solvent such as dichloromethane (DCM) at controlled temperatures, often at or below room temperature, to prevent over-oxidation to the sulfone. researchgate.netresearchgate.netrochester.edu The stoichiometry of m-CPBA is crucial; using approximately one equivalent of the oxidant favors the formation of the sulfoxide.

To achieve the full oxidation to the sulfone , stronger oxidizing agents or harsher reaction conditions are necessary. A two-step approach, where the sulfide is first oxidized to the sulfoxide followed by a second oxidation step, can be employed. Alternatively, a one-pot synthesis can be achieved using an excess of the oxidizing agent. For instance, treatment of the thiomorpholine derivative with more than two equivalents of m-CPBA will typically yield the sulfone. researchgate.net Another powerful oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO4). The oxidation of a Boc-protected thiomorpholine to its corresponding sulfone has been reported using KMnO4 in a batch-wise addition to control the reaction exotherm. mdpi.com Hydrogen peroxide, often in the presence of a suitable catalyst, can also be used for the oxidation of sulfides to sulfones. researchgate.net

The oxidation state of the sulfur atom can significantly influence the biological activity of thiomorpholine-containing compounds. For example, in some classes of antibacterial agents, the sulfoxide and sulfone derivatives exhibit different potency and spectrum of activity compared to the parent sulfide.

Below is an interactive data table summarizing common oxidation reactions for thiomorpholine derivatives.

| Starting Material | Reagent(s) | Product | Key Conditions |

| This compound | ~1 eq. m-CPBA | This compound S-oxide | CH2Cl2, 0 °C to rt |

| This compound | >2 eq. m-CPBA | This compound S,S-dioxide | CH2Cl2, rt |

| Boc-protected thiomorpholine | KMnO4 (batch-wise) | Boc-protected thiomorpholine-1,1-dioxide | Reaction in a suitable solvent |

| Thioanisole (model substrate) | H2O2, catalyst | Thioanisole sulfoxide/sulfone | Controlled temperature and stoichiometry |

Ring-Opening and Rearrangement Reactions

The thiomorpholine ring, particularly after activation at the sulfur atom, can undergo ring-opening and rearrangement reactions, providing pathways to novel molecular scaffolds.

One notable rearrangement is the Pummerer rearrangement , which occurs with sulfoxides bearing an adjacent α-proton. wikipedia.org For this to be applicable to this compound S-oxide, the reaction would be initiated by acylation of the sulfoxide oxygen, typically with acetic anhydride. This is followed by elimination to form a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. This reaction could potentially be used to introduce a substituent at the C2 position of the thiomorpholine ring. While a classic Pummerer rearrangement would lead to an α-acyloxy thioether, variations of this reaction could allow for the introduction of other functional groups. organic-chemistry.org

Ring-opening reactions of the thiomorpholine ring are less common but can be induced under specific conditions. For instance, visible light-catalyzed oxidative cleavage of the C(sp3)-C(sp3) bond in certain morpholine (B109124) derivatives has been reported, suggesting that similar transformations might be possible for thiomorpholine analogs under photocatalytic conditions in the presence of an oxidizing agent. google.com Such a reaction would lead to acyclic products with functionalities derived from the cleaved ring.

Stereospecific Transformations at the C3-Position

The C3-position of this compound is a stereocenter, and its manipulation while controlling the stereochemistry is crucial for creating structurally defined analogs. The carboxylic acid at this position serves as a handle for various transformations.

While direct stereospecific alkylation at the C3-position of the pre-formed ring system can be challenging, a related strategy involves the stereoselective synthesis of functionalized cyclic amino acid derivatives through a researchgate.netgoogle.com-Stevens rearrangement followed by ring-closing metathesis, which can be applied to glycine-derived aminoesters to create cyclic amino acids with controlled stereochemistry. nih.gov

A more direct approach involves the derivatization of the carboxylic acid. Standard peptide coupling reactions can be used to form amides, or the carboxylic acid can be reduced to the corresponding alcohol. These transformations maintain the stereointegrity at the C3-position. The resulting functional groups can then be further modified. For instance, the synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids has been reported, which involves a homologation of the carboxylic acid. nih.govrsc.org A similar strategy could potentially be applied to this compound to extend the side chain at the C3-position.

Diversification Strategies for Creating Libraries of Thiomorpholine Derivatives

This compound is an excellent starting material for the creation of libraries of thiomorpholine derivatives for applications in drug discovery and materials science. Two powerful strategies for generating such libraries are solid-phase peptide synthesis (SPPS) and multicomponent reactions like the Ugi reaction.

Solid-Phase Peptide Synthesis (SPPS) is a well-established method for the synthesis of peptides and peptide-like molecules. beilstein-journals.orgwpmucdn.com In this approach, this compound can be used as a non-canonical amino acid. The carboxylic acid is first anchored to a solid support (resin), and then the Boc protecting group on the nitrogen is removed. google.comnih.govnih.gov Subsequently, a variety of amino acids or other building blocks can be sequentially coupled to the free amine, allowing for the construction of a diverse library of peptide-thiomorpholine hybrids. The use of automated synthesizers can greatly accelerate this process. beilstein-journals.org

The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity in a single step. nih.govnih.gov This reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. This compound can serve as the carboxylic acid component in the Ugi reaction. By varying the other three components, a large and diverse library of thiomorpholine derivatives can be rapidly synthesized. researchgate.net This approach is particularly attractive for generating libraries for high-throughput screening. mdpi.commdpi.com

| Strategy | Description | Key Features | Potential Products |

| Solid-Phase Peptide Synthesis (SPPS) | Sequential addition of amino acids to the thiomorpholine scaffold anchored on a solid support. | High efficiency, amenability to automation, generation of peptide-like molecules. | Peptides and peptidomimetics containing a thiomorpholine core. |

| Ugi Four-Component Reaction (U-4CR) | One-pot reaction of the thiomorpholine carboxylic acid with an amine, a carbonyl compound, and an isocyanide. | High diversity generation in a single step, access to complex molecular scaffolds. | Diverse α-acylamino carboxamides incorporating the thiomorpholine moiety. |

Applications of R 4 Boc Thiomorpholine 3 Carboxylic Acid in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Peptidomimetics Incorporating Thiomorpholine (B91149) Scaffolds

The thiomorpholine moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. jchemrev.comresearchgate.netjchemrev.com (R)-4-Boc-thiomorpholine-3-carboxylic acid serves as a key precursor for incorporating this scaffold into peptide-like molecules, or peptidomimetics, to enhance their therapeutic properties. chemimpex.com

Constrained Peptidomimetics for Receptor Ligand Design

Peptides are natural ligands for many receptors, playing crucial roles in physiological processes. nih.govscilit.com However, their therapeutic use is often limited by poor stability and low bioavailability. Peptidomimetics aim to overcome these limitations by mimicking the structure and function of natural peptides while having improved drug-like properties. uminho.pt

The incorporation of rigid structural elements is a key strategy in peptidomimetic design to lock the molecule into a biologically active conformation. nih.govmdpi.com The thiomorpholine ring of this compound provides significant conformational rigidity. When this non-natural amino acid is incorporated into a peptide sequence, it restricts the rotational freedom of the peptide backbone, effectively creating a constrained peptidomimetic. mdpi.comnih.gov This pre-organization of the molecule into a specific three-dimensional shape can lead to higher binding affinity and selectivity for its target receptor, as less conformational energy is lost upon binding. nih.gov The design of such constrained ligands is critical for developing novel therapeutics that can precisely target specific receptors, such as G-protein coupled receptors (GPCRs) involved in a multitude of diseases. nih.gov

Role in Modulating Biological Pathways

By serving as scaffolds for receptor ligands and enzyme inhibitors, peptidomimetics derived from thiomorpholine structures can effectively modulate biological pathways. The thiomorpholine scaffold has been identified as an indispensable component in pharmacophores that exhibit selective enzyme inhibition. jchemrev.comresearchgate.netjchemrev.com These enzyme inhibitors can interrupt pathological cascades, making them vital tools in drug discovery. For instance, by inhibiting a key enzyme in a metabolic pathway, a carefully designed molecule can correct metabolic imbalances or block the proliferation of cancer cells. nih.gov The specific stereochemistry of the "(R)" configuration in this compound is crucial, as biological systems are highly sensitive to the spatial arrangement of molecules, which directly influences their interaction with biological targets and, consequently, their ability to modulate pathways. cymitquimica.com

Development of Enzyme Inhibitors

The structural features of this compound make it an attractive building block for the synthesis of various enzyme inhibitors. chemimpex.com The carboxylic acid group can interact with active sites, while the thiomorpholine ring provides a stable scaffold for orienting other functional groups to maximize binding.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Dipeptidyl peptidase IV (DPP-IV) is a well-established therapeutic target for type 2 diabetes. indianchemicalsociety.comoatext.com DPP-IV inhibitors, known as "gliptins," work by preventing the breakdown of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion in a glucose-dependent manner. indianchemicalsociety.commdpi.com Various heterocyclic scaffolds have been explored for DPP-IV inhibition, and thiomorpholine derivatives have been identified as possessing this activity. jchemrev.comnih.gov

While direct synthesis of marketed gliptins from this compound is not the common route, this building block is representative of the chiral, non-natural amino acid derivatives used to construct potent inhibitors. For example, the synthesis of inhibitors like sitagliptin (B1680988) and vildagliptin (B1682220) involves coupling a core amine moiety with a protected β-amino acid derivative. oatext.commdpi.com this compound, as a cyclic β-amino acid analogue, provides a scaffold that can be elaborated to interact with key residues in the DPP-IV active site, such as the S1 and S2 pockets. mdpi.com

| Inhibitor | Target | IC50 Value |

|---|---|---|

| Sitagliptin | DPP-IV | 18 nM |

| Vildagliptin | DPP-IV | 62 nM |

| Saxagliptin | DPP-IV | 26 nM |

| Alogliptin | DPP-IV | <10 nM |

Data sourced from multiple studies on DPP-IV inhibitors. indianchemicalsociety.comoatext.commdpi.com

Matrix Metalloproteinase Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of certain MMPs, such as MMP-13, is implicated in diseases like osteoarthritis and cancer metastasis. nih.gov Therefore, the development of selective MMP inhibitors is a significant therapeutic goal.

A key feature of many MMP inhibitors is a functional group, often a carboxylic acid or hydroxamate, that can chelate the catalytic zinc ion in the enzyme's active site. nih.govnih.gov this compound provides a carboxylic acid group perfectly positioned for this interaction. The synthesis of potent MMP inhibitors often involves coupling N-substituted amino acids to various scaffolds. nih.govnih.gov The thiomorpholine ring can serve as the core scaffold, with the carboxylic acid acting as the zinc-binding group. Further chemical modifications can be made to interact with specific subsites (e.g., the S1' specificity pocket) of the enzyme, thereby achieving both high potency and selectivity for the target MMP over other isoforms. nih.gov

| Compound | Target | IC50 (nM) | Ki (nM) |

|---|---|---|---|

| (S)-10a | MMP-13 | 2.2 | 2.3 |

| (R)-10a | MMP-13 | 7.0 | 1.6 |

| 10b | MMP-13 | 1.6 | 1.8 |

Data from a study on structure-based design of selective MMP-13 inhibitors. The compounds incorporate amino acid derivatives with a carboxylic acid for zinc chelation. nih.gov

Applications in the Synthesis of Biologically Active Molecules

Beyond its role in specific inhibitor classes, this compound is a versatile intermediate for the synthesis of a broad range of biologically active molecules. chemimpex.comchemimpex.com Its Boc-protected amine allows for selective chemical reactions at the carboxylic acid group, such as amide bond formation, without interference. chemimpex.comcymitquimica.com Subsequently, the Boc group can be easily removed to allow for further functionalization at the nitrogen atom. This dual functionality facilitates the construction of complex molecular architectures. chemimpex.com

The presence of a sulfur atom in the thiomorpholine ring is also significant, as organosulfur compounds are integral to many pharmaceuticals. chemimpex.com This building block has been utilized in the development of therapeutics targeting neurological disorders and in the creation of novel peptide-based drugs. chemimpex.comchemimpex.com Its utility as a chiral intermediate ensures the synthesis of enantiomerically pure final products, which is often essential for therapeutic efficacy and safety. cymitquimica.com

Neurological Disorder Therapies

In the field of neurotherapeutics, this compound serves as a crucial intermediate in the development of novel drugs aimed at treating neurological disorders. chemimpex.comchemimpex.com The thiomorpholine scaffold is of interest to medicinal chemists for its potential neuroprotective effects. researchgate.net While specific drugs derived from this exact compound are not extensively detailed in publicly available research, its role as a chiral building block is well-established. It enables researchers to construct molecules with precise three-dimensional architectures, a critical factor for effective interaction with specific neural receptors and enzymes. The development of new treatments for complex neurological conditions often relies on such specialized chemical intermediates to explore new pharmacological pathways. chemimpex.com

Antimicrobial and Antiviral Agents

The thiomorpholine scaffold is a recognized pharmacophore in the design of antimicrobial agents. jchemrev.comjchemrev.com Thoughtfully substituted thiomorpholine derivatives have been investigated for a range of bioactivities, including antibacterial and antitubercular properties. jchemrev.comjchemrev.com For instance, structure-activity relationship (SAR) studies on C-5 amide analogues of thiomorpholine S-oxide and S,S-dioxide oxazolidinones have identified leads with significant in vitro potency against Gram-positive bacteria. jchemrev.com

While research directly initiating from this compound is not prominently documented, its structure is relevant to the synthesis of thiophene-2-carboxamide derivatives, which have shown notable antibacterial activity. In one study, certain amino thiophene-2-carboxamide compounds demonstrated significant inhibitory action against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov This highlights the potential of developing potent antimicrobial agents through the synthesis of carboxamide derivatives from chiral carboxylic acids like the title compound.

Anticancer Research

The thiomorpholine moiety is a feature in various compounds explored for anticancer activity. researchgate.netjchemrev.com As a versatile scaffold, it has been incorporated into molecules designed to inhibit cancer cell proliferation. jchemrev.com Research into morpholine (B109124) and thiomorpholine derivatives has yielded compounds with cytotoxic effects against several human cancer cell lines.

The table below summarizes the in vitro anticancer activity of representative thiomorpholine and morpholine derivatives, demonstrating the potential of this heterocyclic system in oncological research.

| Compound Type | Cancer Cell Line | Measured Activity (IC50 in µM) | Source |

|---|---|---|---|

| Thiomorpholine Derivative | HepG2 (Liver Cancer) | 19.95 ± 0.63 | jchemrev.com |

| Thiomorpholine Derivative | MCF-7 (Breast Cancer) | 7.08 ± 0.42 | jchemrev.com |

| Morpholine Derivative | MCF-7 (Breast Cancer) | 1.26 ± 0.34 | jchemrev.com |

| Morpholine-Substituted Tetrahydroquinoline | A549 (Lung Cancer) | 0.033 ± 0.003 | mdpi.com |

| Morpholine-Substituted Thiazole | HT29 (Colon Cancer) | 2.01 | jchemrev.com |

Anti-inflammatory Compounds

Thiomorpholine derivatives have demonstrated notable potential as anti-inflammatory agents. jchemrev.comresearchgate.net A study investigating various derivatives found that they could significantly reduce inflammation in preclinical models, such as carrageenan-induced rat paw edema. researchgate.net Furthermore, these compounds have shown antioxidant properties, including the ability to inhibit lipid peroxidation, which is a key process in inflammation-related tissue damage. researchgate.netnih.gov Patents have also been filed for morpholine and thiomorpholine derivatives as tachykinin receptor antagonists, indicating their utility in treating inflammatory diseases and pain. google.com

The following table presents key findings from a study on the anti-inflammatory and antioxidant activity of certain thiomorpholine derivatives.

| Activity Assessed | Compound Class | Key Result | Source |

|---|---|---|---|